molecular formula C24H28N2O3 B6092954 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Número de catálogo: B6092954
Peso molecular: 392.5 g/mol
Clave InChI: XXRYJRJXQPKROL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as selective kappa opioid receptor antagonists.

Mecanismo De Acción

The kappa opioid receptor is a G protein-coupled receptor that is widely distributed throughout the brain and plays a role in the regulation of mood, emotions, and pain perception. 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the kappa opioid receptor and blocks its activity, leading to an increase in the release of dopamine and other neurotransmitters that are associated with positive mood and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is associated with reward and motivation. It also decreases the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in individuals with depression and anxiety disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability may pose challenges for its use in preclinical and clinical studies.

Direcciones Futuras

Future research on 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one could focus on its potential therapeutic effects on specific neuropsychiatric disorders such as major depression, anxiety disorders, and substance abuse disorders. Further studies could also investigate the optimal dosing and administration regimens for this compound, as well as its safety and tolerability in humans.

Métodos De Síntesis

The synthesis of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoacetophenone to yield 3-(2-bromoacetyl)-4-hydroxycoumarin. The intermediate is then reacted with 2-phenylethylamine and 2-(2-hydroxyethyl)piperazine to form the final product, this compound.

Aplicaciones Científicas De Investigación

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of several preclinical and clinical studies investigating its potential therapeutic effects on neuropsychiatric disorders. These studies have shown that this compound has a high affinity for the kappa opioid receptor and can effectively block its activity.

Propiedades

IUPAC Name

3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYJRJXQPKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.